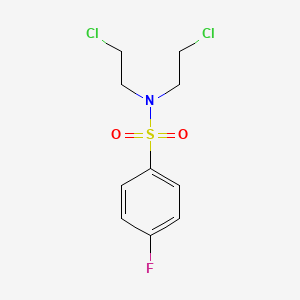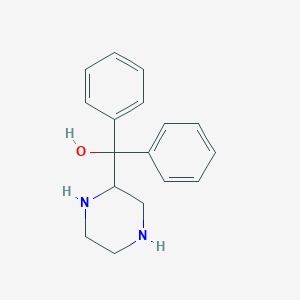![molecular formula C7H6N2OS B12850925 6-Methoxythiazolo[5,4-b]pyridine](/img/structure/B12850925.png)
6-Methoxythiazolo[5,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxythiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the thiazole and pyridine family. This compound is known for its unique structural properties, which make it a valuable subject of study in various scientific fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxythiazolo[5,4-b]pyridine typically involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . This reaction yields 5-methoxythiazolo[5,4-b]pyridin-2-amine as the target product . The reaction conditions are crucial for the successful formation of the thiazole ring, and the use of specific reagents like lithium bromide and bromine ensures the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthetic routes used in laboratory settings can be scaled up for industrial applications. The key is to optimize reaction conditions and ensure the availability of high-purity starting materials to achieve consistent yields and product quality.
Chemical Reactions Analysis
Types of Reactions
6-Methoxythiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the thiazole or pyridine rings.
Scientific Research Applications
6-Methoxythiazolo[5,4-b]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxythiazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. It has been reported to exhibit strong inhibitory activity against certain enzymes, such as PI3kα, with an IC50 of 3.6 nM . This inhibition can lead to various biological effects, including the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
6-Methoxythiazolo[5,4-b]pyridine can be compared with other similar compounds, such as:
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Pyrano[2,3-d]thiazoles: These compounds have a fused pyran ring, which can alter their reactivity and applications.
Thiazolo[5,4-d]pyrimidines: These compounds have a pyrimidine ring instead of a pyridine ring, resulting in different pharmacological activities.
Properties
Molecular Formula |
C7H6N2OS |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
6-methoxy-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C7H6N2OS/c1-10-5-2-6-7(8-3-5)11-4-9-6/h2-4H,1H3 |
InChI Key |
DJZZIEPFYRJIRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(N=C1)SC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate](/img/structure/B12850845.png)
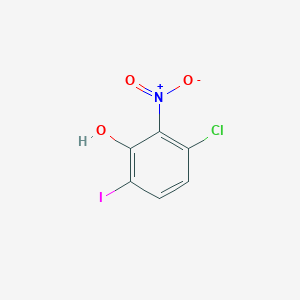
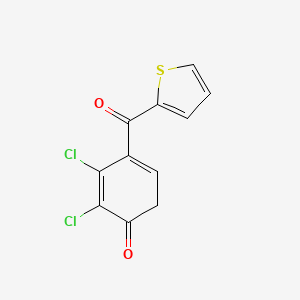
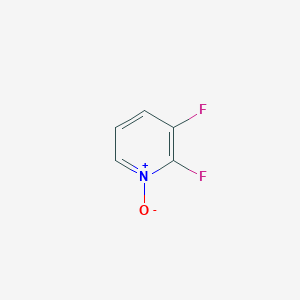
![8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine](/img/structure/B12850870.png)

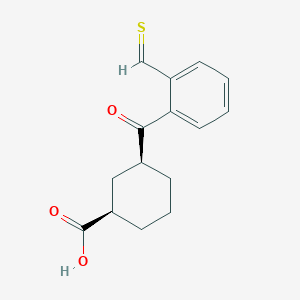
![1-[3-(Diethylamino)propyl]-2,3,5,6,7,8-hexahydro-4(1H)-quinolinone](/img/structure/B12850895.png)



![tert-Butyl (1R,4R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12850914.png)
